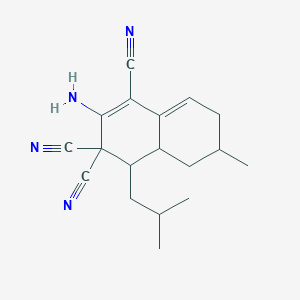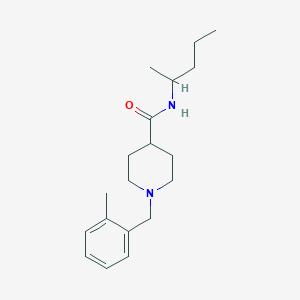
N-(1'-methyl-1,4'-bipiperidin-3-yl)-4-(1H-tetrazol-1-ylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1'-methyl-1,4'-bipiperidin-3-yl)-4-(1H-tetrazol-1-ylmethyl)benzamide, also known as MABT, is a chemical compound that has gained significant attention in scientific research. This compound has been shown to have potential therapeutic applications in various fields, including neuroscience, cardiovascular medicine, and cancer research.
科学的研究の応用
N-(1'-methyl-1,4'-bipiperidin-3-yl)-4-(1H-tetrazol-1-ylmethyl)benzamide has been extensively studied for its potential therapeutic applications. In neuroscience, this compound has been shown to have neuroprotective effects and can reduce the damage caused by ischemic stroke. In cardiovascular medicine, this compound has been shown to have vasodilatory effects and can reduce blood pressure. In cancer research, this compound has been shown to have anticancer properties and can induce apoptosis in cancer cells.
作用機序
The mechanism of action of N-(1'-methyl-1,4'-bipiperidin-3-yl)-4-(1H-tetrazol-1-ylmethyl)benzamide is not fully understood, but it is believed to involve the modulation of several signaling pathways. This compound has been shown to activate the PI3K/Akt pathway, which is involved in cell survival and proliferation. It also inhibits the NF-κB pathway, which is involved in inflammation and cell survival. This compound has also been shown to modulate the activity of ion channels, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can reduce oxidative stress and inflammation, which are involved in the pathogenesis of many diseases. This compound can also increase the production of nitric oxide, which is involved in the regulation of blood pressure and vascular tone. In addition, this compound can modulate the activity of neurotransmitters, which are involved in the regulation of neuronal activity.
実験室実験の利点と制限
N-(1'-methyl-1,4'-bipiperidin-3-yl)-4-(1H-tetrazol-1-ylmethyl)benzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been extensively studied and has a well-established mechanism of action. However, there are also limitations to its use in lab experiments. This compound can be expensive to synthesize and may not be readily available. In addition, its effects may vary depending on the experimental conditions and cell types used.
将来の方向性
There are several future directions for the study of N-(1'-methyl-1,4'-bipiperidin-3-yl)-4-(1H-tetrazol-1-ylmethyl)benzamide. One direction is to further investigate its potential therapeutic applications in various fields, including neuroscience, cardiovascular medicine, and cancer research. Another direction is to optimize its synthesis to achieve higher yields and purity. Additionally, the development of this compound analogs with improved pharmacological properties may also be explored.
Conclusion:
In conclusion, this compound is a chemical compound that has potential therapeutic applications in various fields. Its synthesis method has been optimized to achieve high yields and purity. This compound has a well-established mechanism of action and has been extensively studied for its biochemical and physiological effects. While there are advantages and limitations to its use in lab experiments, there are also several future directions for its study.
合成法
The synthesis of N-(1'-methyl-1,4'-bipiperidin-3-yl)-4-(1H-tetrazol-1-ylmethyl)benzamide involves several steps. The first step involves the preparation of 4-(1H-tetrazol-1-ylmethyl)benzamide, which is then reacted with 1-methyl-4-piperidone to form this compound. The synthesis of this compound has been optimized to achieve high yields and purity.
特性
IUPAC Name |
N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]-4-(tetrazol-1-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N7O/c1-25-11-8-19(9-12-25)26-10-2-3-18(14-26)22-20(28)17-6-4-16(5-7-17)13-27-15-21-23-24-27/h4-7,15,18-19H,2-3,8-14H2,1H3,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFCVIXUMZUBJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCCC(C2)NC(=O)C3=CC=C(C=C3)CN4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide](/img/structure/B6060531.png)
![7-[(6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6060543.png)

![2-[1-(2-ethoxybenzyl)-4-(4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6060548.png)
![1-cyclohexyl-N-[(2-methylphenyl)(4-pyridinyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6060562.png)

![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1-naphthylbutanamide](/img/structure/B6060580.png)
![N-{3-[(anilinocarbonyl)amino]-2-methylphenyl}cyclopropanecarboxamide](/img/structure/B6060583.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-4-(2,3,6-trifluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6060588.png)
![ethyl 4-{1-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B6060593.png)
![2-[(3-hydroxyphenyl)imino]-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one](/img/structure/B6060602.png)
![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]cyclohexanecarboxamide](/img/structure/B6060606.png)
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile](/img/structure/B6060621.png)
![N-(3,4-dimethylphenyl)-3-[(2-methoxybenzoyl)amino]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6060629.png)